![molecular formula C27H24O4 B14271627 2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol} CAS No. 156578-31-3](/img/structure/B14271627.png)
2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol} (C23H32O2) is a phenolic antioxidant commonly used to enhance the oxidation stability in rubber and plastic industries . Its complex molecular structure consists of two 4-[(4-hydroxyphenyl)methyl]phenol units connected by a methylene bridge.
Métodos De Preparación
Synthetic Routes::
Condensation Reaction: The compound can be synthesized through a condensation reaction between 4-[(4-hydroxyphenyl)methyl]phenol and formaldehyde (methanal). The reaction typically occurs under acidic conditions.
Industrial Production: Industrial-scale production involves the reaction of 4-[(4-hydroxyphenyl)methyl]phenol with formaldehyde in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.
Análisis De Reacciones Químicas
Reactions::
Oxidation: 2,2’-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol} acts as an antioxidant by undergoing oxidation itself, protecting other compounds from oxidative damage.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Reduction: Although less common, reduction reactions can occur, leading to the formation of reduced derivatives.
Formaldehyde: Used in the condensation reaction.
Acid Catalysts: Sulfuric acid or hydrochloric acid in industrial production.
Temperature and Pressure: Reaction conditions vary depending on the specific synthesis method.
Major Products:: The primary product is the 2,2’-methylenebis{4-[(4-hydroxyphenyl)methyl]phenol} compound itself.
Aplicaciones Científicas De Investigación
Chemistry: Used as an antioxidant in polymer materials, preventing degradation due to oxidation.
Biology: Investigated for its potential health benefits, including antioxidant properties.
Medicine: Research explores its role in oxidative stress-related diseases.
Industry: Widely employed in rubber, plastics, and other materials to enhance stability.
Mecanismo De Acción
Antioxidant Activity: It scavenges free radicals, preventing oxidative damage to polymers and other materials.
Molecular Targets: Reactive oxygen species (ROS) and peroxides.
Pathways: Inhibits chain reactions initiated by free radicals.
Comparación Con Compuestos Similares
Uniqueness: Its bridged structure sets it apart from other phenolic antioxidants.
Similar Compounds: Other phenolic antioxidants include 2,2’-methylenebis(4-ethyl-6-tert-butylphenol) and 4,4’-methylenebis[phenol] (CAS 620-92-8)
Propiedades
Número CAS |
156578-31-3 |
|---|---|
Fórmula molecular |
C27H24O4 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
2-[[2-hydroxy-5-[(4-hydroxyphenyl)methyl]phenyl]methyl]-4-[(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C27H24O4/c28-24-7-1-18(2-8-24)13-20-5-11-26(30)22(15-20)17-23-16-21(6-12-27(23)31)14-19-3-9-25(29)10-4-19/h1-12,15-16,28-31H,13-14,17H2 |
Clave InChI |
JUXGZAKHVYIINX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC(=C(C=C2)O)CC3=C(C=CC(=C3)CC4=CC=C(C=C4)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)
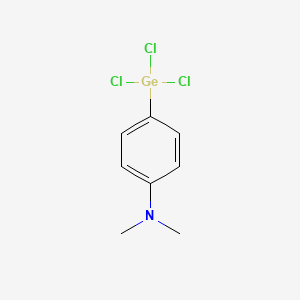

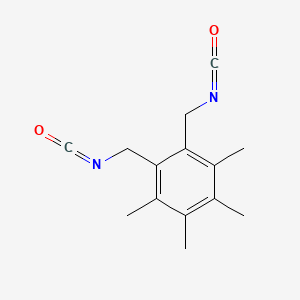
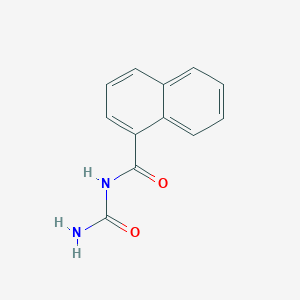
methanone](/img/structure/B14271570.png)
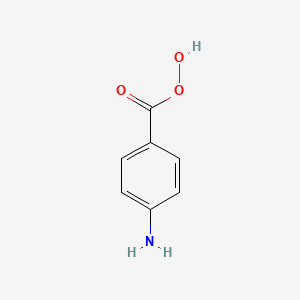
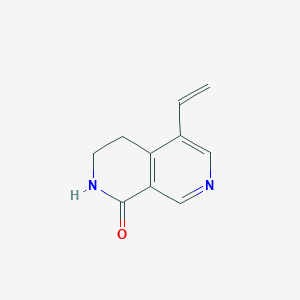
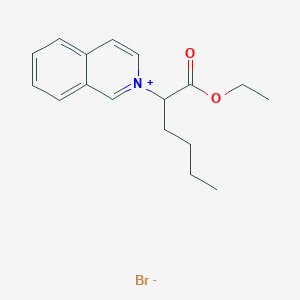
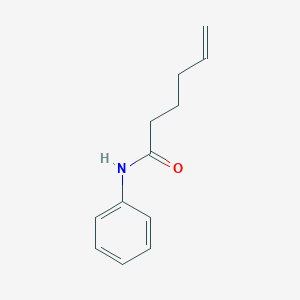
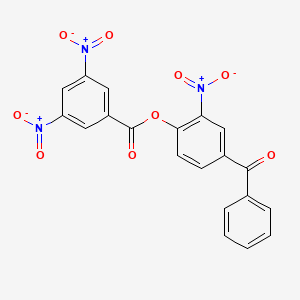
![1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14271612.png)
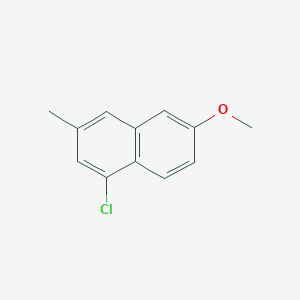
![2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14271621.png)
